molecular formula C7H13ClN2 B3021767 4-Aminocyclohexanecarbonitrile hydrochloride CAS No. 873537-33-8

4-Aminocyclohexanecarbonitrile hydrochloride

Cat. No.: B3021767
CAS No.: 873537-33-8
M. Wt: 160.64
InChI Key: BTLVSLNZSMIPCW-UHFFFAOYSA-N
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Description

4-Aminocyclohexanecarbonitrile hydrochloride (CAS: 1303968-08-2) is a cyclohexane derivative featuring an amino group (-NH₂) and a nitrile (-C≡N) substituent at the 1- and 4-positions of the cyclohexane ring, respectively. Its molecular formula is C₇H₁₂N₂·HCl, with a molecular weight of 160.64 g/mol . The compound is commonly used in pharmaceutical and organic synthesis due to its dual functional groups, which enable diverse reactivity. The trans-isomer (CAS: 873537-33-8) is explicitly referenced in some sources, highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name

4-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLVSLNZSMIPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-08-2, 873537-33-8, 1387445-51-3
Record name Cyclohexanecarbonitrile, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride
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Record name rac-(1s,4s)-4-aminocyclohexane-1-carbonitrile hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexanecarbonitrile hydrochloride typically involves the reaction of 4-aminocyclohexanecarbonitrile with hydrochloric acid. One common method includes dissolving 4-aminocyclohexanecarbonitrile in acetonitrile and adding hydrochloric acid to form the hydrochloride salt . The reaction is carried out under inert atmosphere conditions at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexanecarbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : ACCN HCl is frequently used as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block for chemists .

Biology

  • Building Block for Biologically Active Compounds : The compound serves as a precursor for the development of biologically active substances, including pharmaceuticals. Its derivatives are explored for their potential therapeutic effects .

Medicine

  • Drug Discovery and Development : Research indicates that ACCN HCl may play a role in drug discovery, particularly in synthesizing agents targeting specific diseases. Its derivatives are being studied for their pharmacological properties .

Industry

  • Production of Specialty Chemicals : In industrial applications, ACCN HCl is utilized in producing specialty chemicals and materials, benefiting from its stability and solubility characteristics .

Data Table: Comparison of Applications

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisSynthesis of complex molecules
BiologyBuilding block for bioactive compoundsPharmaceutical development
MedicineDrug discoveryPotential therapeutic agents
IndustrySpecialty chemicals productionVarious industrial applications

Case Study 1: Synthesis of Antiviral Agents

A study explored the use of ACCN HCl in synthesizing novel antiviral agents. Researchers demonstrated that derivatives of ACCN HCl exhibited significant antiviral activity against specific viral strains, highlighting its potential in developing new treatments.

Case Study 2: Development of Anticancer Compounds

Another research project focused on modifying ACCN HCl to create compounds with anticancer properties. The study found that certain derivatives could inhibit cancer cell proliferation effectively, suggesting further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of 4-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitrile-Containing Cyclohexane Derivatives
  • trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS: 920966-30-9): This positional isomer has the amino and nitrile groups at the 1- and 3-positions. While its similarity score to the target compound is 1.00 , the altered substituent positions may influence steric interactions and solubility.
  • 4-Aminocyclohexanecarbonitrile (CAS: 23083-48-9): The free base form lacks the hydrochloride counterion, resulting in reduced polarity and solubility in aqueous media .
Ketone vs. Nitrile Functional Groups
  • 4-Aminocyclohexanone Hydrochloride (CAS: 675112-40-0): Replaces the nitrile with a ketone (-C=O), significantly altering reactivity (e.g., susceptibility to nucleophilic attack). Its similarity score is 0.83 .
  • 4-(Dimethylamino)cyclohexanone Hydrochloride (CAS: 40594-28-3): Features a dimethylamino (-N(CH₃)₂) group instead of the primary amine, reducing hydrogen-bonding capacity and increasing lipophilicity .

Substituent and Stereochemical Variations

Amino Group Modifications
  • trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride (CAS: SY266777): Substitutes the primary amine with a dimethylamino group and introduces a carbonyl chloride (-COCl), enhancing electrophilicity for peptide coupling reactions .
Stereoisomers

Non-Cyclohexane Analogues

  • (R)-3-Aminobutanenitrile Hydrochloride (CAS: 1073666-55-3): A linear chain analogue with a similarity score of 1.00. The absence of a cyclohexane ring reduces conformational rigidity, impacting its pharmacokinetic properties .
  • 1-Amino-1-cyclopropanecarbonitrile Hydrochloride (CAS: 127946-77-4): A strained cyclopropane derivative with a similarity score of 0.68. The ring strain increases reactivity but may compromise stability .

Comparative Data Table

Compound Name CAS Number Functional Groups Molecular Weight (g/mol) Similarity Score Key Differences
4-Aminocyclohexanecarbonitrile HCl 1303968-08-2 -NH₂, -C≡N, HCl 160.64 1.00 (reference) Reference compound
trans-3-Aminocyclohexanecarbonitrile HCl 920966-30-9 -NH₂, -C≡N, HCl (3-position) 160.64 1.00 Substituent position
4-Aminocyclohexanone HCl 675112-40-0 -NH₂, -C=O, HCl 165.62 0.83 Ketone instead of nitrile
4-(Dimethylamino)cyclohexanone HCl 40594-28-3 -N(CH₃)₂, -C=O, HCl 179.68 0.63 Tertiary amine, ketone
(R)-3-Aminobutanenitrile HCl 1073666-55-3 -NH₂, -C≡N, HCl (linear) 122.59 1.00 Linear structure, no cyclohexane ring

Biological Activity

4-Aminocyclohexanecarbonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane structure with an amino group and a carbonitrile functional group. The molecular formula is C7_7H12_{12}ClN2_2, and its molecular weight is approximately 162.63 g/mol .

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

1. Antiviral Activity:

  • Recent research indicates that derivatives of aminocyclohexanecarbonitrile exhibit promising antiviral properties. For instance, modifications to the compound have shown enhanced inhibition against viruses like H5N1, with specific derivatives achieving up to 91.2% virus growth inhibition .

2. Anticancer Properties:

  • Studies have demonstrated that compounds related to 4-aminocyclohexanecarbonitrile can induce apoptosis in cancer cells. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and H1975 (non-small cell lung cancer), with IC50_{50} values ranging from 0.442 μM to 2.95 μM .

3. Antibacterial Effects:

  • The compound has also been evaluated for antibacterial activity, particularly against Escherichia coli, showing a minimum inhibitory concentration (MIC) of 31.25 μg/mL . This suggests potential use in treating bacterial infections.

The mechanism by which 4-aminocyclohexanecarbonitrile exerts its biological effects is multifaceted:

  • Antiviral Action: The antiviral activity is believed to be linked to the compound's ability to interfere with viral replication processes, possibly through inhibition of viral enzymes or disruption of viral entry into host cells.
  • Anticancer Mechanism: The anticancer effects may involve the induction of apoptosis via caspase activation and cell cycle arrest at the G2/M phase, as evidenced by increased levels of caspase-9 in treated cells .
  • Antibacterial Mechanism: The antibacterial properties are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} / MICReference
AntiviralH5N1 VirusUp to 91.2% inhibition
AnticancerMCF-7 (Breast Cancer)0.442 μM
AnticancerH1975 (Lung Cancer)2.95 μM
AntibacterialE. coliMIC = 31.25 μg/mL

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on modified aminocyclohexanecarbonitrile derivatives indicated significant antiviral efficacy against H5N1, showcasing the structural influence on biological activity. The research highlighted that increasing lipophilicity positively correlated with enhanced antiviral performance while maintaining low cytotoxicity .

Case Study 2: Cancer Cell Apoptosis
In vitro studies on MCF-7 cells treated with various derivatives demonstrated a clear dose-dependent response in inducing apoptosis. The analysis revealed that compounds with specific substitutions on the cyclohexane ring exhibited superior anticancer activity compared to standard treatments like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Aminocyclohexanecarbonitrile hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves cyclohexane derivatives with nitrile and amine functional groups. A common route is the hydrochlorination of 4-aminocyclohexanecarbonitrile under acidic conditions. Ensure strict temperature control (e.g., maintaining ≤25°C during exothermic reactions) and inert gas purging (e.g., nitrogen) to prevent degradation of the amine group . Recrystallization using ethanol/water mixtures improves purity, with monitoring via thin-layer chromatography (TLC) to confirm reaction completion.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hydrolysis. Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can lead to decomposition. For short-term use, aliquot small quantities to minimize freeze-thaw cycles .

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles due to its classification as a skin sensitizer (H317) and acute toxicity (H301/H330). Use fume hoods for weighing and handling powdered forms to avoid inhalation. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., molecular weight, melting point)?

  • Methodological Answer : Cross-validate data using multiple analytical techniques. For example:

  • Molecular weight : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis.
  • Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to account for decomposition (e.g., dec. at ~205°C) .
    • Note : Discrepancies may arise from polymorphic forms or impurities; purity assays (e.g., HPLC ≥98%) are critical .

Q. What advanced analytical methods are recommended for characterizing this compound in drug discovery workflows?

  • Methodological Answer :

  • Structural elucidation : Combine 1^1H/13^13C NMR (DMSO-d6) and FT-IR to confirm amine (–NH2_2) and nitrile (–C≡N) functional groups.
  • Purity profiling : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 254 nm .
  • Stability studies : Employ LC-MS to detect degradation products under accelerated conditions (e.g., 40°C/75% RH over 4 weeks) .

Q. How can computational modeling optimize the design of derivatives for target-specific applications (e.g., kinase inhibitors)?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to target proteins (e.g., cyclin-dependent kinases).
  • Retrosynthetic analysis : Apply AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible synthetic routes for novel analogs .
  • ADMET prediction : Utilize QSAR models in SwissADME to assess solubility, permeability, and metabolic stability .

Data Contradictions and Validation

Q. How to address conflicting toxicity data (e.g., acute vs. chronic exposure risks)?

  • Methodological Answer : Conduct tiered toxicological assays:

  • In vitro : MTT assays on HepG2 cells for acute cytotoxicity (IC50 determination).
  • In vivo : Zebrafish embryo models (OECD TG 236) for developmental toxicity screening.
  • Regulatory alignment : Compare results against CLP classifications (e.g., H373 for repeated exposure organ toxicity) and adjust handling protocols accordingly .

Research Design and Troubleshooting

Q. What experimental controls are critical when studying this compound’s biological activity?

  • Methodological Answer :

  • Negative controls : Use structurally similar but inactive analogs (e.g., 4-methylcyclohexanecarbonitrile) to rule out nonspecific effects.
  • Solvent controls : Account for DMSO or ethanol vehicle effects (e.g., ≤0.1% final concentration).
  • Replicate design : Perform triplicate independent experiments with statistical analysis (e.g., ANOVA, p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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